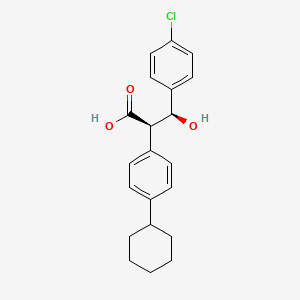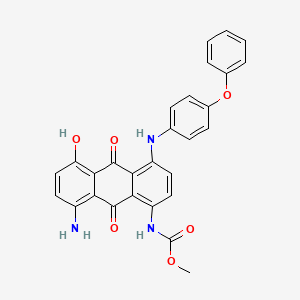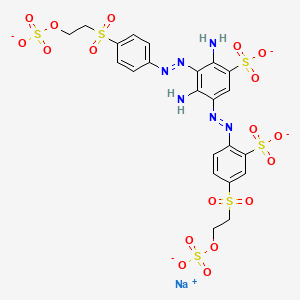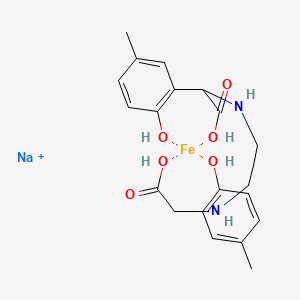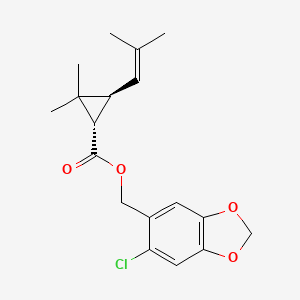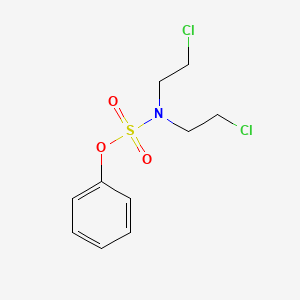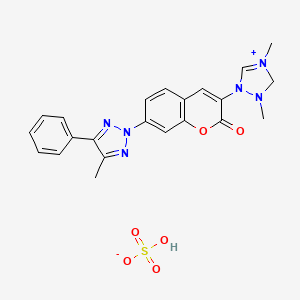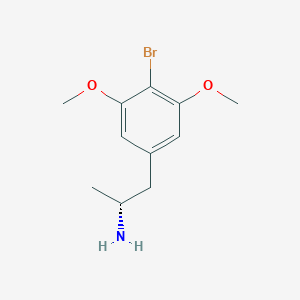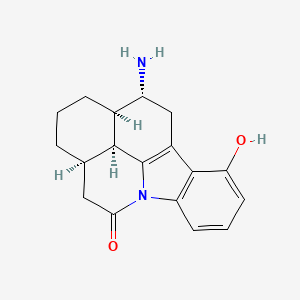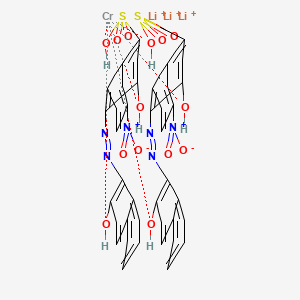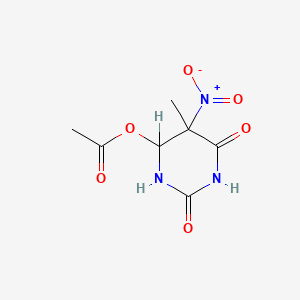
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes an acetyloxy group, a methyl group, and a nitro group attached to a dihydropyrimidinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process. One common method involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Biginelli reactions. The reaction is carried out in a refluxing solvent, such as ethanol, with the addition of a catalyst like calcium chloride to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidinedione core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidinediones depending on the nucleophile used.
科学的研究の応用
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use as an antihypertensive and antitumor agent.
Industry: Utilized in the development of functional materials such as polymers, adhesives, and dyes.
作用機序
The mechanism of action of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a calcium channel blocker, which contributes to its antihypertensive activity .
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Quinolone Derivatives: Known for their antibacterial activity, these compounds also have a fused heterocyclic system similar to pyrimidinediones.
Uniqueness
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
82531-52-0 |
|---|---|
分子式 |
C7H9N3O6 |
分子量 |
231.16 g/mol |
IUPAC名 |
(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) acetate |
InChI |
InChI=1S/C7H9N3O6/c1-3(11)16-5-7(2,10(14)15)4(12)8-6(13)9-5/h5H,1-2H3,(H2,8,9,12,13) |
InChIキー |
KZBPVYHYAXMPMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(C(=O)NC(=O)N1)(C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


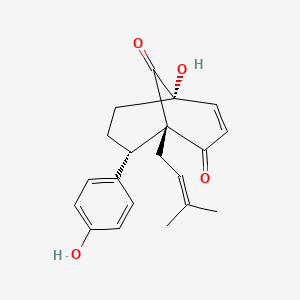
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
